An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a β-keto ester of significant interest in medicinal chemistry and organic synthesis.
Chemical Properties and Structure
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a fluorinated aromatic β-keto ester. The presence of the fluorine atom on the phenyl ring can significantly influence its chemical reactivity, pharmacokinetic properties, and biological activity.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃FO₃ | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| Predicted Boiling Point | ~250-300 °C | Estimation based on analogs |
| Predicted Melting Point | Not available | - |
| Predicted Density | ~1.2 g/cm³ | Estimation based on analogs |
| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane); Insoluble in water. | Estimation based on analogs |
Synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
The primary synthetic route for β-keto esters such as Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, ethyl 4-fluorophenylacetate would react with ethyl acetate in the presence of a strong base like sodium ethoxide.
Proposed Synthetic Scheme:
Caption: Proposed Claisen condensation synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate.
Experimental Protocol: Claisen Condensation (General Procedure)
This protocol is a generalized procedure based on the synthesis of analogous β-keto esters.[2]
Materials:
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Ethyl 4-fluorophenylacetate
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Ethyl acetate
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol
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Diethyl ether
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Dilute Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)
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Rotary evaporator
Procedure:
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Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
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Addition of Reactants: A mixture of ethyl 4-fluorophenylacetate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution.
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Reaction: The reaction mixture is heated to reflux for several hours to facilitate the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, the mixture is acidified with dilute hydrochloric acid. The aqueous layer is then extracted multiple times with diethyl ether.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Signals for the ethyl group (a triplet and a quartet).- A singlet for the methylene protons between the carbonyl groups.- A singlet for the benzylic methylene protons.- Multiplets in the aromatic region corresponding to the protons of the 4-fluorophenyl group. |
| ¹³C NMR | - Signals for the ethyl group carbons.- Signals for the two methylene carbons.- Signals for the ester and ketone carbonyl carbons (in the range of 165-205 ppm).- Four distinct signals for the aromatic carbons of the 4-fluorophenyl ring.[3] |
| FT-IR | - Strong absorption bands for the ester carbonyl (C=O) stretch (around 1740-1750 cm⁻¹).- Strong absorption band for the ketone carbonyl (C=O) stretch (around 1715-1725 cm⁻¹).- C-F stretching vibration in the aromatic ring (around 1200-1250 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak ([M]⁺) at m/z 224.- Fragmentation patterns characteristic of β-keto esters, including loss of the ethoxy group (-45 Da) and cleavage of the C-C bonds adjacent to the carbonyl groups.[4] |
Potential Applications and Biological Significance
β-Keto esters are versatile intermediates in organic synthesis and are precursors to a wide range of biologically active molecules. The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.
Potential Roles in Drug Discovery:
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Synthesis of Heterocycles: The dicarbonyl functionality makes it an ideal starting material for the synthesis of various heterocyclic compounds like pyrazoles, pyrimidines, and isoxazoles, which are common scaffolds in medicinal chemistry.[2]
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Kinase Inhibitors: Aryl-substituted β-keto esters have been explored as precursors for the synthesis of protein kinase inhibitors.[2] The 4-fluorophenyl moiety can potentially interact with specific residues in the kinase active site, influencing potency and selectivity.
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Antimicrobial Agents: Some β-keto esters and their derivatives have shown promising antibacterial and antifungal activities.[5][6]
Caption: Potential applications of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate in drug discovery.
Conclusion
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a valuable building block in organic synthesis with significant potential for the development of novel therapeutic agents. Its synthesis via the Claisen condensation is a well-established method. While detailed experimental data for this specific compound is limited, its structural similarity to other well-characterized β-keto esters allows for reliable predictions of its properties and reactivity. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new drug candidates.
References
- 1. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
